molecular formula C21H17ClF2N2O3S B2666921 4-(3-CHLORO-4-FLUOROBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1110976-21-0

4-(3-CHLORO-4-FLUOROBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2666921
CAS No.: 1110976-21-0
M. Wt: 450.88
InChI Key: CLOFGZRCRXHJSV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorobenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl, chloro, and fluoro groups. The piperidine-1-carbonyl group is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorobenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-Chloro-4-fluorobenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-fluorobenzenesulfonyl)-6-fluoroquinoline
  • 4-(3-Chloro-4-fluorobenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
  • 6-Fluoro-3-(piperidine-1-carbonyl)quinoline

Uniqueness

4-(3-Chloro-4-fluorobenzenesulfonyl)-6-fluoro-3-(piperidine-1-carbonyl)quinoline is unique due to the specific combination of functional groups and their positions on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c22-17-11-14(5-6-18(17)24)30(28,29)20-15-10-13(23)4-7-19(15)25-12-16(20)21(27)26-8-2-1-3-9-26/h4-7,10-12H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOFGZRCRXHJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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